molecular formula C19H37N3O3 B14788133 tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate

tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate

Cat. No.: B14788133
M. Wt: 355.5 g/mol
InChI Key: UCWTTXUCBCVIQG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, an amino group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available materials. The process often includes the protection of functional groups, formation of the piperidine ring, and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include tert-butyl (dimethyl)silyl chloride, n-BuLi, and DMF .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This approach allows for efficient and scalable synthesis, which is crucial for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the tert-butyl group and the piperidine ring makes it a versatile compound in organic synthesis.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups into the piperidine ring .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with proteins makes it a candidate for drug discovery and development.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structure allows for the modification of pharmacokinetic properties, making it a valuable scaffold for the design of new drugs .

Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and fine chemicals. Its versatility and reactivity make it an important intermediate in the production of high-value products .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The piperidine ring and the tert-butyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate stands out due to its specific combination of functional groups and stereochemistry.

Properties

Molecular Formula

C19H37N3O3

Molecular Weight

355.5 g/mol

IUPAC Name

tert-butyl 2-[[(2-amino-3-methylbutanoyl)-propan-2-ylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H37N3O3/c1-13(2)16(20)17(23)22(14(3)4)12-15-10-8-9-11-21(15)18(24)25-19(5,6)7/h13-16H,8-12,20H2,1-7H3

InChI Key

UCWTTXUCBCVIQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCCN1C(=O)OC(C)(C)C)C(C)C)N

Origin of Product

United States

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